molecular formula C30H28ClN5 B11036513 N,N-dibenzyl-1-(4-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methanamine

N,N-dibenzyl-1-(4-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methanamine

Cat. No.: B11036513
M. Wt: 494.0 g/mol
InChI Key: AWMHGZDQCFCXIC-UHFFFAOYSA-N
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Description

N,N-DIBENZYL(4-CHLOROPHENYL)[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHANAMINE is a complex organic compound with a unique structure that includes a tetrazole ring, chlorophenyl, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIBENZYL(4-CHLOROPHENYL)[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHANAMINE typically involves multi-step organic reactions One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-DIBENZYL(4-CHLOROPHENYL)[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHANAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N,N-DIBENZYL(4-CHLOROPHENYL)[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHANAMINE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N-DIBENZYL(4-CHLOROPHENYL)[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHANAMINE involves its interaction with molecular targets and pathways within biological systems. The specific interactions depend on the functional groups present in the compound and their ability to bind to receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-DIBENZYL(4-CHLOROPHENYL)[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHANAMINE
  • N,N-DIBENZYL(4-CHLOROPHENYL)[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHANAMINE

Uniqueness

The uniqueness of N,N-DIBENZYL(4-CHLOROPHENYL)[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHANAMINE lies in its specific combination of functional groups and the tetrazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H28ClN5

Molecular Weight

494.0 g/mol

IUPAC Name

N,N-dibenzyl-1-(4-chlorophenyl)-1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methanamine

InChI

InChI=1S/C30H28ClN5/c1-22-10-9-11-23(2)28(22)36-30(32-33-34-36)29(26-16-18-27(31)19-17-26)35(20-24-12-5-3-6-13-24)21-25-14-7-4-8-15-25/h3-19,29H,20-21H2,1-2H3

InChI Key

AWMHGZDQCFCXIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C3=CC=C(C=C3)Cl)N(CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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